

Application Notes and Protocols for RAC 109 in Rabbit Models

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Compound of Interest

Compound Name: Rac 109

Cat. No.: B15618858

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Introduction

RAC 109 is a local anesthetic that has demonstrated significant effects on myocardial conduction and contractility in rabbit models. These application notes provide a summary of its observed effects and detailed protocols for replicating the key experiments. The primary mechanism of action for **RAC 109** involves the blockade of voltage-gated sodium channels and interaction with ryanodine receptors, leading to a reduction in ventricular conduction velocity and myocardial contractility.

Data Presentation

The following tables summarize the quantitative data obtained from studies of **RAC 109** in isolated rabbit hearts.

Table 1: Effect of **RAC 109** on Myocardial Contractility

Compound	EC50 (μM) for Contractility Decrease
RAC 109	30 ^[1]

Table 2: Stereospecific Effects of **RAC 109** on Ventricular Conduction

Compound Isomers	Potency Ratio for Maximum Effect on Conduction Velocity
RAC I(+) / II(-)	1.7

Experimental Protocols

Isolated Rabbit Heart Perfusion (Langendorff Method)

This protocol describes the methodology for studying the effects of **RAC 109** on an isolated, retrogradely perfused rabbit heart. This ex vivo preparation allows for the assessment of cardiac function in the absence of systemic physiological variables.

Materials:

- Male New Zealand white rabbits (2.0-2.5 kg)
- Heparin
- Pentobarbital sodium (anesthetic)
- Langendorff apparatus
- Krebs-Henseleit buffer (see composition below)
- **RAC 109** stock solution
- Perfusion pump
- Water bath for temperature control (37°C)
- Pressure transducer
- ECG recording system
- Data acquisition system

Krebs-Henseleit Buffer Composition:

Component	Concentration (mM)
NaCl	118.5
NaHCO ₃	25.0
KCl	4.7
MgSO ₄	1.2
KH ₂ PO ₄	1.2
Glucose	11.0
CaCl ₂	2.5

Procedure:

- Anesthetize the rabbit with an appropriate dose of pentobarbital sodium.
- Administer heparin intravenously to prevent blood clotting.
- Perform a thoracotomy to expose the heart.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Isolate the aorta and cannulate it onto the Langendorff apparatus.
- Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant, typically between 60-80 mmHg.
- Allow the heart to stabilize for a period of 15-20 minutes. During this time, baseline measurements of heart rate, left ventricular developed pressure (LVDP), and QRS duration should be recorded.
- Prepare a dose-response curve by introducing increasing concentrations of **RAC 109** into the perfusate.

- Record the changes in LVDP to assess myocardial contractility and changes in QRS duration from the ECG to assess ventricular conduction velocity.
- Analyze the data to determine the EC50 for contractility and the effects on conduction.

Isolated Rabbit Cardiomyocyte Studies

This protocol is for investigating the direct effects of **RAC 109** on individual heart muscle cells.

Materials:

- Isolated rabbit ventricular myocytes
- Cell culture medium
- **RAC 109** stock solution
- Patch-clamp electrophysiology setup
- Calcium imaging system

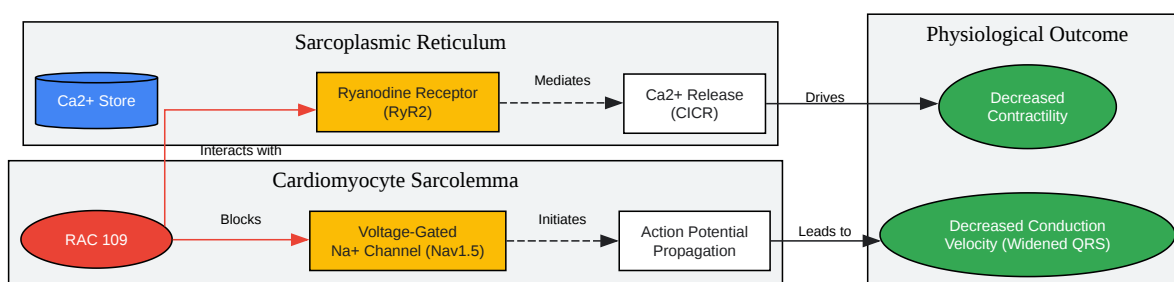
Procedure:

- Isolate ventricular myocytes from adult rabbit hearts using established enzymatic digestion protocols.
- For electrophysiological studies, use the whole-cell patch-clamp technique to measure sodium currents (INa).
- After establishing a stable baseline, perfuse the cardiomyocytes with a solution containing **RAC 109**.
- Record changes in the sodium current to determine the effect of **RAC 109** on voltage-gated sodium channels.
- For calcium imaging, load the myocytes with a fluorescent calcium indicator.
- Stimulate the cells to induce calcium transients and measure the baseline response.

- Introduce **RAC 109** and observe the changes in the amplitude and kinetics of the calcium transients, which provides insight into the effect on ryanodine receptors and calcium-induced calcium release.

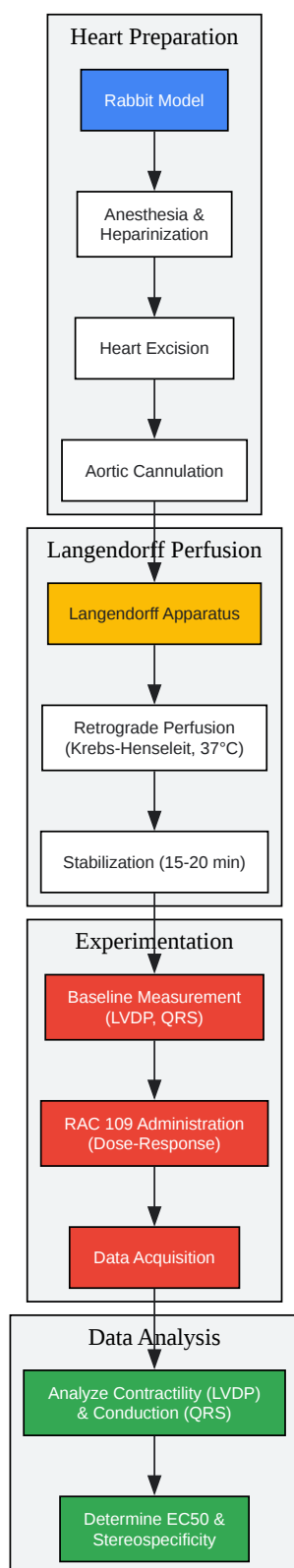
Visualizations

Signaling Pathways and Experimental Workflow



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Caption: Signaling pathway of **RAC 109** in cardiomyocytes.



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Caption: Experimental workflow for **RAC 109** in an isolated rabbit heart.

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References

- 1. Termination of Ca²⁺ release by a local inactivation of ryanodine receptors in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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